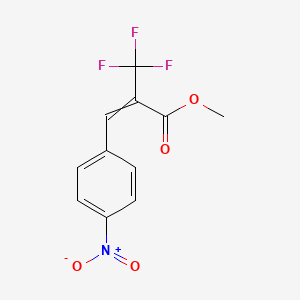

Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate

Description

Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate is an α,β-unsaturated ester featuring a 4-nitrophenyl group and a trifluoromethyl substituent. The conjugated system formed by the double bond and ester group enhances its utility in cycloaddition reactions or as a Michael acceptor.

Properties

CAS No. |

918307-33-2 |

|---|---|

Molecular Formula |

C11H8F3NO4 |

Molecular Weight |

275.18 g/mol |

IUPAC Name |

methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate |

InChI |

InChI=1S/C11H8F3NO4/c1-19-10(16)9(11(12,13)14)6-7-2-4-8(5-3-7)15(17)18/h2-6H,1H3 |

InChI Key |

ZWCUUIBUNCIKDM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Michael Addition Reaction

One of the primary methods for synthesizing methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate is through a Michael addition reaction. This involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Reagents : The typical reagents include a trifluoromethylated Michael acceptor and a nitro-substituted phenyl nucleophile.

Procedure : The reaction is generally conducted under basic conditions, where the nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of the desired product.

Condensation Reactions

Condensation reactions are another viable approach for synthesizing this compound.

Reagents : This method often utilizes an ester or acid derivative alongside a suitable base.

Procedure : The reaction involves the condensation of methyl acrylate with 4-nitrophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically requires stirring at room temperature for several hours followed by purification through column chromatography.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction can also be employed for synthesizing this compound.

Reagents : This method uses phosphonate esters as nucleophiles that react with aldehydes or ketones.

Procedure : The phosphonate ester reacts with a suitable aldehyde in the presence of a base, leading to the formation of an α,β-unsaturated ester.

Comparative Analysis of Methods

The choice of preparation method can significantly influence the yield, purity, and overall efficiency of synthesizing this compound. Below is a comparative analysis based on various factors:

| Method | Yield (%) | Reaction Time (hours) | Purification Method | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Michael Addition | 70-85 | 1-3 | Column Chromatography | High yield | Requires careful control of conditions |

| Condensation Reaction | 65-80 | 5 | Column Chromatography | Simple procedure | Lower yield compared to others |

| Horner-Wadsworth-Emmons | 75-90 | 2 | Flash Chromatography | Versatile and efficient | Requires specific reagents |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the nitrophenyl group can participate in various chemical reactions, influencing the compound’s overall activity. The ester group allows for hydrolysis, releasing the active components that exert the desired effects.

Comparison with Similar Compounds

Methyl (2E)-3-(4-Nitrophenyl)prop-2-enoate (CAS 1608-36-2)

Structural Differences: Lacks the trifluoromethyl group at position 2. Molecular Formula: C₁₀H₉NO₄ Molecular Weight: 207.18 g/mol Key Properties:

- The absence of the CF₃ group reduces steric hindrance and electron-withdrawing effects compared to the target compound.

- Exhibits strong UV absorption due to the nitro group and conjugated double bond, making it useful in photochemical studies .

Applications : Primarily used in organic synthesis as a precursor for heterocycles.

Ethyl 2-Methyl-3-(4-Nitrophenyl)prop-2-enoate (CAS 53618-29-4)

Structural Differences: Ethyl ester instead of methyl; methyl group at position 2 instead of CF₃. Molecular Formula: C₁₂H₁₃NO₄ Molecular Weight: 235.24 g/mol Key Properties:

Methyl 3-(4-Fluorophenyl)prop-2-ynoate

Structural Differences: Fluorophenyl substituent instead of nitrophenyl; triple bond (propynoate) instead of double bond. Molecular Formula: C₁₀H₇FO₂ Molecular Weight: 178.16 g/mol Key Properties:

Methyl 2-{N-(2-Formylphenyl)(4-Methylbenzene)Sulfonamido Methyl}-3-(4-Fluorophenyl)prop-2-enoate

Structural Differences : Incorporates a sulfonamido group and fluorophenyl substituent.

Molecular Formula : C₂₆H₂₃FN₂O₅S

Molecular Weight : 494.54 g/mol

Key Properties :

- The sulfonamido group enhances hydrogen-bonding capacity, influencing crystal packing and solubility.

- Demonstrated antimicrobial and anticancer activities in DFT and molecular docking studies .

Applications : Investigated as a bioactive agent in drug discovery.

Data Table: Structural and Physicochemical Comparison

Key Research Findings

- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound significantly increases electrophilicity at the α,β-unsaturated ester, enhancing reactivity in nucleophilic additions compared to analogs with methyl or hydrogen substituents .

- Biological Activity : Compounds with nitro groups (e.g., target compound) often exhibit higher cytotoxicity but lower metabolic stability than fluorophenyl derivatives .

- Synthetic Utility : Ethyl/methyl ester analogs are preferred in scalable syntheses due to simpler purification, while CF₃-containing derivatives require specialized handling for steric and electronic reasons .

Biological Activity

Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate, with the CAS number 918307-33-2, is an organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula , characterized by a prop-2-enoate backbone with a methyl group, a trifluoromethyl group, and a 4-nitrophenyl group. The presence of both the nitro and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.18 g/mol |

| CAS Number | 918307-33-2 |

| LogP | 3.45 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits promising antibacterial and antifungal activities. The nitro group is known to interact with biological systems, potentially leading to cytotoxic effects against certain pathogens. For example, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of various nitro-substituted compounds, this compound demonstrated significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests that the compound may serve as a lead structure for developing new antibacterial agents .

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies have indicated that it can induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent. For instance, in vitro assays showed that the compound reduced cell viability in HeLa cells by approximately 50% at concentrations of 25 µM after 48 hours .

Table: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 25 | Significant reduction in viability |

| MCF-7 | 30 | Moderate cytotoxicity |

| A549 | 40 | Low cytotoxicity |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could lead to disrupted cellular functions.

- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Membrane Disruption : The trifluoromethyl group may enhance membrane permeability, allowing for increased uptake into cells.

Synthesis Methods

Several synthetic routes have been developed for this compound, emphasizing efficiency and yield:

- Michael Addition : A common method involves the reaction of trifluoromethyl acrylates with nitro-substituted phenols under basic conditions.

- Esterification Reactions : Direct esterification of corresponding acids with methanol in the presence of acid catalysts has also been reported.

These methods allow for control over stereochemistry and yield optimization, crucial for further biological evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.